molecular formula C15H17N3O B2893459 3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide CAS No. 2195939-02-5

3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Cat. No.: B2893459
CAS No.: 2195939-02-5
M. Wt: 255.321
InChI Key: YBLJUMKAIULTDR-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted benzene ring linked via an amide bond to a (6-methylpyrimidin-4-yl)methyl group. This structure combines a lipophilic aromatic core with a pyrimidine moiety, a heterocyclic ring system frequently observed in bioactive molecules targeting enzymes such as kinases or reductases. The methyl groups on the benzamide may enhance metabolic stability and membrane permeability compared to polar substituents like hydroxyl or methoxy groups observed in related compounds .

Properties

IUPAC Name

3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-10-4-5-13(6-11(10)2)15(19)16-8-14-7-12(3)17-9-18-14/h4-7,9H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLJUMKAIULTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NC=NC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.

    Introduction of the Pyrimidinylmethyl Group: The pyrimidinylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzamide with a suitable pyrimidinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrimidinylmethyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzamides with various functional groups at the pyrimidinylmethyl position.

Scientific Research Applications

3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide and selected analogs from the literature:

Table 1. Structural and Functional Comparison of Benzamide Derivatives

Compound Name Key Structural Features Biological Activity/Application Reference
This compound 3,4-Dimethyl benzamide; (6-methylpyrimidin-4-yl)methyl substituent Hypothesized kinase/reductase inhibition (inferred from analogs) N/A
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-B) 2-Hydroxy benzamide; phenethyl linker; 3,4-methoxyphenyl group Synthetic intermediate; no reported bioactivity
LMM5 4-Sulfamoyl benzamide; 1,3,4-oxadiazole ring; (4-methoxyphenyl)methyl substituent Antifungal (Candida albicans thioredoxin reductase inhibitor)
Compound 1 () 2,6-Dichloro benzamide; pyrimidine-amino group; hydroxypropan-2-ylamino substituent EGFR inhibitor (targets T790M mutation)
L1 () 4-Chloro benzoylthiurea; 3-fluorobenzyl group; methyl carbamothionyl linker Catalyst in Suzuki coupling reactions

Key Comparative Insights:

Substituent Effects on Bioactivity The pyrimidine moiety in the target compound and Compound 1 () is critical for interactions with enzyme active sites, particularly in kinase inhibition. However, Compound 1 includes a dichlorobenzamide core and a hydroxypropan-2-ylamino group, which may enhance binding specificity to EGFR mutants compared to the target compound’s simpler methylpyrimidine group . LMM5 () demonstrates that sulfamoyl and 1,3,4-oxadiazole groups significantly contribute to antifungal activity, features absent in the target compound. This suggests that while the target’s pyrimidine group may offer moderate enzyme inhibition, its lack of sulfonamide or heterocyclic appendages could limit potency .

Lipophilicity and Pharmacokinetics

  • The 3,4-dimethyl substituents on the target’s benzamide increase lipophilicity compared to polar groups like the 2-hydroxy group in Rip-B () or the 4-chloro group in L1 (). This could improve oral bioavailability but may reduce solubility in aqueous environments .

Synthetic Accessibility

  • The absence of complex heterocycles (e.g., 1,3,4-oxadiazole in LMM5) or specialized linkers (e.g., carbamothionyl in L1) makes the target compound synthetically more straightforward than many analogs. However, this simplicity may trade off against target selectivity .

Pyrimidine-methylbenzamide scaffolds are understudied in the provided evidence, suggesting opportunities for novel mechanistic studies.

Biological Activity

3,4-Dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzamide structure with specific substitutions that are believed to enhance its biological activity. The key components include:

  • Benzamide core : A common structure in many pharmaceuticals.
  • Dimethyl groups : Located at the 3 and 4 positions on the benzene ring.
  • Pyrimidine moiety : Contributes to the compound's interaction with biological targets.
PropertyValue
Molecular FormulaC14H16N2O
Molecular Weight232.29 g/mol
CAS NumberNot specified

The biological activity of this compound can be attributed to its interaction with specific biological targets, which may include:

  • Enzyme inhibition : Compounds with similar structures have shown inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Receptor modulation : The compound may interact with various receptors, potentially affecting neurotransmitter systems or inflammatory responses.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the chemical structure can significantly impact the biological activity of benzamide derivatives. For instance:

  • Substituents on the benzene ring : Altering the position and nature of substituents can enhance potency against specific targets.
  • Pyrimidine modifications : Variations in the pyrimidine ring have been linked to improved selectivity and efficacy against certain diseases .

Biological Activity Data

Recent studies have reported various biological activities associated with structurally similar compounds. For example:

  • Anti-inflammatory activity : Compounds with similar structures have demonstrated IC50 values in the low micromolar range for inhibiting inflammatory mediators .
  • Antiviral properties : Some derivatives have shown promising results against viral infections, highlighting the potential for this compound in antiviral drug development .

Case Studies

  • Inhibition of Prostaglandin E2 (PGE2) :
    • A related compound demonstrated significant inhibition of PGE2-induced TNFα production in human whole blood assays, suggesting potential applications in treating inflammatory conditions .
  • Antiviral Activity :
    • Research on pyrimidine-based compounds indicated that modifications could lead to enhanced activity against viral targets, supporting further investigation into the antiviral potential of this compound .

Q & A

Q. What are the established synthetic routes for 3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide, and what challenges arise during purification?

The synthesis typically involves condensation reactions between substituted pyrimidine amines and benzoyl derivatives. A common approach is the reaction of 6-methylpyrimidin-4-amine with 3,4-dimethylbenzoyl chloride in the presence of a coupling agent (e.g., EDCI) and a base (e.g., triethylamine) . Key challenges include:

  • Byproduct formation due to incomplete substitution at the pyrimidine ring.
  • Purification difficulties arising from polar intermediates; silica gel chromatography with gradient elution (hexane/ethyl acetate) is often required .

Q. How is the compound characterized structurally, and which spectroscopic methods are most reliable?

Structural confirmation relies on:

  • NMR : 1H^1H and 13C^{13}C NMR to verify methyl groups on the benzamide (δ ~2.2–2.5 ppm) and pyrimidine (δ ~2.3 ppm for CH3_3).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography (if crystals are obtainable) using programs like SHELXL to resolve bond angles and confirm stereochemistry .

Q. What are the primary biological targets or pathways associated with this compound?

While direct studies on this compound are limited, structurally related benzamide-pyrimidine hybrids target kinase enzymes (e.g., EGFR, VEGFR) and DNA repair pathways . The pyrimidine moiety often acts as a hydrogen-bond acceptor , enhancing binding to ATP pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar benzamide-pyrimidine derivatives?

Discrepancies may arise from:

  • Substituent effects : Minor changes (e.g., methyl vs. ethoxy groups) alter lipophilicity and binding kinetics. Use QSAR models to correlate substituent patterns with activity .
  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls (e.g., gefitinib for kinase inhibition) .

Q. What experimental strategies optimize the compound’s bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve plasma half-life .
  • Metabolic stability assays : Conduct microsomal stability tests (human/rat liver microsomes) to identify vulnerable sites for structural modification .

Q. How can crystallographic data inform the design of analogs with improved selectivity?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes against off-target proteins (e.g., cytochrome P450 enzymes).
  • Electron density maps (from SHELXL refinements) reveal key interactions (e.g., π-π stacking between benzamide and tyrosine residues). Modify substituents to disrupt non-selective interactions .

Q. What analytical methods detect degradation products under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity. Monitor via:
    • HPLC-PDA : Track degradation peaks and quantify stability (<95% purity threshold).
    • LC-MS/MS : Identify degradants (e.g., hydrolyzed amide bonds or oxidized pyrimidine rings) .

Methodological Considerations

Q. How should researchers validate target engagement in cellular assays?

  • Cellular thermal shift assays (CETSA) : Confirm compound binding to intended targets by measuring protein thermal stability shifts.
  • Knockout models : Use CRISPR/Cas9 to delete the target gene and assess loss of compound efficacy .

Q. What computational tools predict off-target interactions for this compound?

  • SwissTargetPrediction : Input the SMILES string to rank potential off-targets.
  • Pharmit : Screen against structural databases (e.g., ChEMBL) to flag promiscuous binding .

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